Celecoxib - 184007-95-2

Celecoxib

Catalog Number: EVT-1183197
CAS Number: 184007-95-2
Molecular Formula: C17H14F3N3O2S
Molecular Weight: 381.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) with a diaryl-substituted pyrazole structure. Celecoxib selectively inhibits cyclo-oxygenase-2 activity (COX-2); COX-2 inhibition may result in apoptosis and a reduction in tumor angiogenesis and metastasis.
Celecoxib, also known as celebrex or onsenal, belongs to the class of organic compounds known as phenylpyrazoles. Phenylpyrazoles are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group. Celecoxib is a drug which is used for relief and management of osteoarthritis (oa), rheumatoid arthritis (ra), juvenile rheumatoid arthritis (jra), ankylosing spondylitis, acute pain, primary dysmenorrhea and oral adjunct to usual care for patients with familial adenomatous polyposis. Celecoxib exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Celecoxib has been primarily detected in blood. Within the cell, celecoxib is primarily located in the membrane (predicted from logP). Celecoxib can be converted into hydroxycelecoxib through the action of the enzymes cytochrome P450 2C9 and cytochrome P450 3A4. In humans, celecoxib is involved in the celecoxib metabolism pathway and the celecoxib action pathway. Celecoxib is a potentially toxic compound.
Celecoxib is a nonsteroidal antiinflammatory drug (NSAID) with selectively for inhibition of cycloxgenase-2 (Cox-2), which is widely used in the therapy of arthritis. Celecoxib has been linked to rare instances of idiosyncratic drug induced liver disease.
Source and Classification

Celecoxib is classified as an anti-inflammatory drug and is part of the sulfonamide class of compounds. It was first introduced to the market in 1999 and is commonly known under the brand name Celebrex. The compound is synthesized from various chemical precursors, primarily involving trifluoromethyl and aromatic groups.

Synthesis Analysis

The synthesis of Celecoxib can be achieved through several methods:

Molecular Structure Analysis

Celecoxib has a complex molecular structure characterized by its pyrazole ring and sulfonamide group. The molecular formula is C₁₈H₁₄F₃N₃O₂S, and its structure can be represented as follows:

  • Molecular Weight: 381.37 g/mol
  • Key Functional Groups:
    • Pyrazole ring
    • Sulfonamide group
    • Trifluoromethyl group

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the structure of Celecoxib during synthesis .

Chemical Reactions Analysis

Celecoxib participates in various chemical reactions:

  1. Condensation Reactions: One of the primary reactions involves the condensation of a hydrazine derivative with a diketone to form the pyrazole structure.
  2. Oxidation Reactions: Alcohol intermediates formed during synthesis are oxidized to ketones using oxidizing agents.
  3. Recrystallization: Purification processes often involve recrystallization from solvents like ethyl acetate or isooctane to isolate pure Celecoxib .
Mechanism of Action

Celecoxib exerts its therapeutic effects primarily by selectively inhibiting COX-2 enzymes while sparing COX-1 activity, which is responsible for maintaining gastric mucosa integrity. This selective inhibition leads to reduced production of inflammatory mediators without significantly affecting protective prostaglandins produced by COX-1, thus minimizing gastrointestinal side effects commonly associated with non-selective NSAIDs.

Physical and Chemical Properties Analysis

Celecoxib exhibits several important physical and chemical properties:

  • Appearance: White to off-white crystalline powder.
  • Solubility: Sparingly soluble in water; soluble in organic solvents such as ethanol and methanol.
  • Melting Point: Approximately 157°C.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

These properties are crucial for its formulation into pharmaceutical products .

Applications

Celecoxib is primarily used in clinical settings for:

  • Management of Osteoarthritis: Provides relief from pain and inflammation associated with osteoarthritis.
  • Rheumatoid Arthritis Treatment: Helps reduce joint pain and swelling in rheumatoid arthritis patients.
  • Acute Pain Relief: Effective for managing acute pain episodes.
  • Dysmenorrhea Management: Alleviates menstrual pain.

Additionally, research into Celecoxib derivatives has shown potential applications in cancer therapy due to their anti-inflammatory properties that may inhibit tumor growth .

Introduction to Celecoxib: Structural and Functional Foundations

Chemical Architecture of Celecoxib: Diaryl-Substituted Pyrazole Derivatives

Celecoxib (chemical name: 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide) belongs to the diaryl heterocycle class, specifically featuring a cis-stilbene moiety with a central pyrazole ring. Its molecular formula is C17H14F3N3O2S, and it has an average molecular weight of 381.372 g/mol [3] [8] [9]. Key structural elements include:

  • Pyrazole Core: A five-membered aromatic ring containing two nitrogen atoms at positions 1 and 2.
  • 4-Methylphenyl Group: Attached to position 5 of the pyrazole ring, contributing hydrophobic interactions.
  • Trifluoromethyl Group: At position 3, enhancing electron-withdrawing properties and metabolic stability.
  • Benzenesulfonamide Group: At position 1, enabling hydrogen bonding with COX-2-specific residues like Arg513 and Gln192 [3] [7].

The sulfonamide moiety (SO2NH2) is critical for selectivity, as its bulk restricts access to the narrower COX-1 active site. Oxidation state is essential: sulfones/sulfonamides confer selectivity, whereas sulfoxides/sulfides do not [3] [7].

Table 1: Key Structural Features of Celecoxib

Structural ComponentRole in COX-2 Selectivity
Pyrazole ringServes as a scaffold for optimal spatial orientation of aryl groups
Trifluoromethyl groupEnhances lipophilicity and steric bulk for COX-2 binding
Sulfonamide groupForms hydrogen bonds with Arg513 in COX-2 side pocket
4-Methylphenyl groupEngages in hydrophobic interactions within the COX-2 catalytic channel

Historical Development: From COX-2 Hypothesis to FDA Approval (1998)

The development of celecoxib originated from the "COX-2 hypothesis" proposed in the early 1990s, which posited that selectively inhibiting the inducible cyclooxygenase-2 isoform could mitigate inflammation while sparing gastroprotective prostaglandins synthesized by constitutive cyclooxygenase-1 [1] [9]. Key milestones include:

  • 1988–1991: Cyclooxygenase-2 enzyme discovery and cloning by Daniel Simmons and Harvey Herschman, revealing a distinct gene from cyclooxygenase-1 [1] [3] [10].
  • Early 1990s: Dupont compound DuP-697, identified as a potent anti-inflammatory agent with low ulcerogenicity, became the chemical scaffold for COX-2 inhibitors. Structure-activity relationship studies optimized its diaryl heterocyclic core [3] [7].
  • 1993: Celecoxib was patented by Searle (later Monsanto/Pfizer), with John Talley leading its synthesis as SC-58635 [3] [10].
  • 1998: FDA approval (December 23) for osteoarthritis and rheumatoid arthritis, making it the first selective COX-2 inhibitor marketed in the U.S. under the brand name Celebrex [1] [6] [10].

This rapid transition (≤8 years from discovery to market) reflected the convergence of molecular biology (COX-2 identification), crystallography (COX-2 structure solved in 1996), and rational drug design [1] [3].

Classification Within Non-Steroidal Anti-Inflammatory Drugs: Evolution of Coxibs as Selective Cyclooxygenase-2 Inhibitors

Celecoxib is classified as a coxib, a subclass of non-steroidal anti-inflammatory drugs defined by selective inhibition of cyclooxygenase-2 (>30-fold selectivity vs. cyclooxygenase-1). This contrasts with:

  • Traditional non-steroidal anti-inflammatory drugs (e.g., ibuprofen, naproxen): Inhibit both cyclooxygenase-1 and cyclooxygenase-2 isoforms, leading to gastrointestinal toxicity due to reduced prostaglandin E2/prostacyclin in the gastric mucosa [1] [2] [9].
  • Non-selective cyclooxygenase-2 inhibitors: Some traditional non-steroidal anti-inflammatory drugs (e.g., meloxicam) exhibit partial cyclooxygenase-2 preference but lack the diaryl heterocyclic structure of coxibs [10].

Table 2: Cyclooxygenase Isoform Selectivity Profiles

Drug ClassCyclooxygenase-1 InhibitionCyclooxygenase-2 InhibitionSelectivity Ratio (Cyclooxygenase-2/Cyclooxygenase-1)
Traditional non-steroidal anti-inflammatory drugs (ibuprofen)HighModerate1–10
Coxibs (celecoxib)LowHigh~30
High-selectivity coxibs (rofecoxib)MinimalHigh>300

Mechanistically, coxibs exploit structural differences in the cyclooxygenase active site:

  • Cyclooxygenase-2: Larger hydrophobic channel with Val523 (vs. Ile523 in cyclooxygenase-1) and Arg513 (vs. His513), accommodating the sulfonamide group of celecoxib [3] [7].
  • Irreversible Binding: Celecoxib undergoes slow, irreversible inhibition of cyclooxygenase-2 via repositioning within the active site, a feature absent in cyclooxygenase-1 [3].

The evolution of coxibs validated the therapeutic rationale for isoform-specific inhibition, though later withdrawals of rofecoxib (2004) and valdecoxib highlighted cardiovascular risks linked to prostacyclin suppression [6] [10]. Celecoxib remains the sole coxib available in the U.S. due to its balanced efficacy-safety profile confirmed in trials like PRECISION [6] [8].

Table 3: Pharmacokinetic Properties of Celecoxib

ParameterValueSignificance
Bioavailability>90%Rapid absorption
Time to peak plasma concentration2–4 hoursDelayed by high-fat meals
Protein binding97% (albumin)High tissue distribution
Half-life~11 hoursSuitable for twice-daily dosing
MetabolismCytochrome P450 2C9 (major), Cytochrome P450 3A4 (minor)Affected by Cytochrome P450 2C9 polymorphisms
ExcretionFeces (57%), urine (27%, as metabolites)Minimal renal clearance of unchanged drug [4] [5] [8]

Properties

CAS Number

184007-95-2

Product Name

Celecoxib

IUPAC Name

4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide

Molecular Formula

C17H14F3N3O2S

Molecular Weight

381.4 g/mol

InChI

InChI=1S/C17H14F3N3O2S/c1-11-2-4-12(5-3-11)15-10-16(17(18,19)20)22-23(15)13-6-8-14(9-7-13)26(21,24)25/h2-10H,1H3,(H2,21,24,25)

InChI Key

RZEKVGVHFLEQIL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F

Solubility

Poorly soluble
In water, 4.3 mg/L at 25 °C (est)

Synonyms

4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide
Celebrex
celecoxib
SC 58635
SC-58635
SC58635

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.